N-[3-chloro-4-(propan-2-yloxy)benzyl]glycine
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Overview
Description
{[(3-chloro-4-isopropoxyphenyl)methyl]amino}acetic acid is an organic compound characterized by the presence of a chloro-substituted phenyl ring, an isopropoxy group, and an amino acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-chloro-4-isopropoxyphenyl)methyl]amino}acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-isopropoxybenzaldehyde and glycine.
Condensation Reaction: The aldehyde group of 3-chloro-4-isopropoxybenzaldehyde reacts with the amino group of glycine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the final product, {[(3-chloro-4-isopropoxyphenyl)methyl]amino}acetic acid. Common reducing agents include sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can further modify the functional groups, such as reducing the chloro group to a hydrogen atom.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Water radical cations or traditional oxidizing agents like potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: N-oxides or quaternary ammonium compounds.
Reduction: Dechlorinated derivatives.
Substitution: Hydroxyl or amino-substituted phenyl derivatives.
Scientific Research Applications
{[(3-chloro-4-isopropoxyphenyl)methyl]amino}acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways involving amino acids.
Industrial Applications: It can serve as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of {[(3-chloro-4-isopropoxyphenyl)methyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and isopropoxy groups may enhance its binding affinity and specificity. The amino acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Hydroxyphenyl)amino]propanoic acid : This compound has a similar structure but with a hydroxy group instead of an isopropoxy group.
- Dichloroanilines : These compounds have two chlorine atoms on the aniline ring and are used in the production of dyes and herbicides.
Uniqueness
{[(3-chloro-4-isopropoxyphenyl)methyl]amino}acetic acid is unique due to the combination of its chloro, isopropoxy, and amino acetic acid functionalities. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16ClNO3 |
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Molecular Weight |
257.71 g/mol |
IUPAC Name |
2-[(3-chloro-4-propan-2-yloxyphenyl)methylamino]acetic acid |
InChI |
InChI=1S/C12H16ClNO3/c1-8(2)17-11-4-3-9(5-10(11)13)6-14-7-12(15)16/h3-5,8,14H,6-7H2,1-2H3,(H,15,16) |
InChI Key |
KUCZKDZIZIPTDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CNCC(=O)O)Cl |
Origin of Product |
United States |
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